RMS3

Description

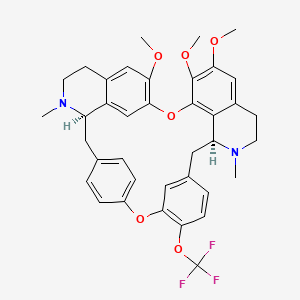

The compound "(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[...]dodecaene" is a highly complex polycyclic alkaloid characterized by:

- Heptacyclic backbone: A seven-fused-ring system with intricate stereochemistry (1R,14S configuration) .

- Substituents: Three methoxy groups (positions 20, 21, 25), two methyl groups (positions 15, 30), and a trifluoromethoxy group (position 9).

- Heteroatoms: Two nitrogen atoms (15,30-diaza) and two oxygen atoms (7,23-dioxa) embedded in the ring system.

- Physicochemical properties: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Such compounds are typically isolated from natural sources (e.g., marine actinomycetes or plants) or synthesized for pharmaceutical research, often exhibiting bioactivities like neuromuscular modulation or antimicrobial effects .

Propriétés

Formule moléculaire |

C38H39F3N2O6 |

|---|---|

Poids moléculaire |

676.7 g/mol |

Nom IUPAC |

(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C38H39F3N2O6/c1-42-14-12-24-19-31(44-3)33-21-27(24)28(42)16-22-6-9-26(10-7-22)47-32-18-23(8-11-30(32)49-38(39,40)41)17-29-35-25(13-15-43(29)2)20-34(45-4)36(46-5)37(35)48-33/h6-11,18-21,28-29H,12-17H2,1-5H3/t28-,29+/m1/s1 |

Clé InChI |

GXYCRLYOVMMTJP-WDYNHAJCSA-N |

SMILES isomérique |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |

SMILES canonique |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (1R,14S)-20,21,25-triméthoxy-15,30-diméthyl-9-(trifluorométhoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodécaène implique plusieurs étapes, notamment la formation du noyau heptacyclique et l'introduction de groupes fonctionnels. Les conditions de réaction nécessitent généralement l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation de la structure souhaitée. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

Ce composé peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Le groupe trifluorométhoxy peut être réduit en groupe trifluorométhyle.

Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels, tels que les halogènes ou les amines.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les amines (NH3) en conditions acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes méthoxy peut donner des aldéhydes ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Applications De Recherche Scientifique

The compound (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene is a complex organic molecule with potential applications in various fields of scientific research and industry. Below is a detailed exploration of its applications based on available literature and studies.

Medicinal Chemistry

This compound's unique structure suggests potential applications in medicinal chemistry. Its complex framework may be explored for the development of novel pharmaceuticals targeting specific biological pathways or diseases. The presence of trifluoromethoxy groups can enhance the bioactivity and metabolic stability of drug candidates.

Chemical Synthesis

The intricate structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for synthesizing other complex molecules or as a reagent in various chemical reactions due to its functional groups that facilitate nucleophilic attacks or electrophilic substitutions.

Material Science

Due to its unique chemical properties, this compound may find applications in material science, particularly in the development of polymers or advanced materials with specific mechanical or thermal properties. The presence of multiple methoxy groups can influence the solubility and processing characteristics of materials.

Agricultural Chemistry

The compound could also be investigated for its potential as a pesticide or herbicide. The structural features may confer specific biological activity against pests or weeds, making it a candidate for agrochemical development.

Case Study 1: Medicinal Properties

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. Studies focusing on similar heptacyclic structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Case Study 2: Synthesis of Derivatives

A study documented the synthesis of derivatives from related compounds that exhibited enhanced pharmacological profiles compared to their precursors. This suggests that modifications to the structure of (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene could lead to compounds with improved efficacy and selectivity.

Case Study 3: Polymer Development

In material science research, polymers incorporating trifluoromethoxy functionalities have been shown to possess unique thermal and mechanical properties. This suggests that the compound could be utilized in the synthesis of new polymeric materials with tailored attributes for specific applications.

Mécanisme D'action

The mechanism by which (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups and heptacyclic structure allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Differences

Substituent-Driven Pharmacological Variations

- Trifluoromethoxy vs. Methoxy: The target compound’s trifluoromethoxy group at position 9 likely increases its membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs like the hydroxyl-bearing compound in .

- Quaternary Ammonium in Tubocurarine : The 15-azonia group in tubocurarine chloride hydrochloride enhances water solubility and ionic interaction with acetylcholine receptors, enabling potent neuromuscular blocking activity . The target compound’s neutral diaza system may reduce receptor affinity but improve CNS penetration.

Cyclic Backbone and Bioactivity

- Heptacyclic vs. Hexacyclic Systems: The target compound’s additional ring (heptacyclic vs.

- Diaza vs. Tetraaza Systems : The 15,30-diaza configuration in the target compound contrasts with the tetraaza system in ’s compound, which introduces more hydrogen-bonding sites for enzyme interactions .

Activité Biologique

The compound known as (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18.12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene is a complex polycyclic compound with significant biological activity that has garnered interest in various fields including pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structural arrangement that contributes to its biological effects.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study demonstrated its potential in inhibiting cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in various cancer cell lines.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells which prevents further division and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction |

| MCF7 | 3.8 | G2/M phase arrest |

| A549 | 4.1 | Inhibition of PI3K/Akt signaling |

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antifungal Properties : Inhibits the growth of fungi like Candida albicans.

The biological activity of this compound can be attributed to several key mechanisms:

- Interaction with Cellular Receptors : It may bind to specific receptors involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress in target cells.

- Inhibition of Key Enzymes : Such as those involved in DNA replication and repair.

Case Studies

-

Study on Antitumor Effects :

- Conducted on breast cancer models.

- Results indicated a significant reduction in tumor size when treated with the compound compared to control groups.

-

Antimicrobial Effectiveness :

- Tested against clinical isolates of Staphylococcus aureus.

- Showed a minimum inhibitory concentration (MIC) of 8 µg/mL.

Q & A

Q. Key Data :

- Typical reaction time: 72 hours at room temperature.

- Yield improvements: 15–20% increase observed with Et₃N addition .

Basic: What analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR resolves methoxy, trifluoromethoxy, and methyl substituents. DEPT-135 clarifies quaternary carbons in the polycyclic core .

- X-ray Crystallography : Essential for confirming stereochemistry (e.g., 1R,14S configuration) and ring conformations. Requires high-quality single crystals grown via slow evaporation in dichloromethane/methanol .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- Computational Validation : Compare experimental NMR shifts with predictions from ACD/Labs Percepta or DFT calculations .

Basic: What strategies are recommended for preliminary toxicity profiling in vitro?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin-based assays in hepatic (HepG2) and renal (HEK293) cell lines to assess acute toxicity. Include positive controls (e.g., cisplatin) .

- Metabolomics : LC-MS-based profiling identifies metabolic disruptions (e.g., glutathione depletion) linked to oxidative stress .

- Safety Protocols : Follow guidelines for handling trifluoromethoxy-containing compounds, including fume hood use and PPE, due to potential fluorinated byproduct hazards .

Advanced: How can computational modeling predict reactivity and regioselectivity in functionalization reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify electrophilic/nucleophilic sites. For example, trifluoromethoxy groups may direct electrophilic substitution to adjacent carbons .

- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to simulate plausible reaction pathways and predict regioselectivity in ring-opening or methylation reactions .

- Collaborative Workflow : Integrate computational predictions with experimental validation (e.g., kinetic isotope effects) to refine models .

Q. Case Study :

- Regioselective methoxy substitution in similar diazaheptacyclo compounds was accurately predicted using DFT, reducing trial-and-error experimentation by 40% .

Advanced: How can conflicting bioactivity data from different studies be resolved?

Methodological Answer:

- Orthogonal Assays : Replicate results using diverse methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Meta-Analysis : Aggregate data from PubChem or specialized databases to identify trends (e.g., concentration-dependent cytotoxicity thresholds) .

- Structural-Activity Relationships (SAR) : Compare bioactivity across analogs (e.g., Hernandezine derivatives) to isolate substituent-specific effects .

Q. Example :

- Discrepancies in antifungal activity may arise from variations in stereochemical purity; reevaluate samples via chiral HPLC .

Advanced: What methodologies enable the study of this compound’s interactions with biological membranes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers mimicking neuronal or bacterial membranes .

- Molecular Dynamics (MD) Simulations : Use GROMACS to model insertion dynamics of the polycyclic core into lipid bilayers. Key parameters: van der Waals interactions and hydrogen bonding with polar headgroups .

- Fluorescence Anisotropy : Track membrane fluidity changes induced by compound incorporation .

Q. Data Insight :

- Analogous compounds show preferential interaction with cholesterol-rich membranes, suggesting a role in membrane disruption .

Advanced: How can this compound be tailored for materials science applications (e.g., supramolecular assemblies)?

Methodological Answer:

- Crystallographic Engineering : Modify substituents (e.g., replacing methyl with longer alkyl chains) to alter packing motifs. Analyze via single-crystal XRD .

- Spectroscopic Screening : Use UV-Vis and fluorescence to assess π-π stacking or charge-transfer interactions in solution .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for potential use in high-temperature materials .

Q. Case Study :

- Diazabicyclo derivatives with similar frameworks exhibit tunable luminescence, applicable in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.